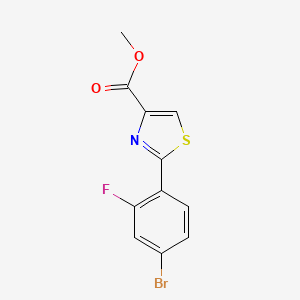

Methyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate is a compound belonging to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of Methyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate typically involves the reaction of 4-bromo-2-fluoroaniline with thioamide in the presence of a suitable catalyst. The reaction conditions often include heating the mixture in a solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

Methyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

Biology: The compound’s derivatives are studied for their potential antibacterial and antifungal activities.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring’s electron-rich nature allows it to interact with various biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

Similar compounds to Methyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate include other 2,4-disubstituted thiazoles, such as:

- Methyl 2-bromothiazole-4-carboxylate

- 2-Bromo-4-methylthiazole

- 4-Phenylthiazole derivatives

These compounds share the thiazole core structure but differ in their substituents, leading to variations in their biological activities and chemical properties. This compound is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological interactions .

Biological Activity

Methyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate (CAS Number: 1778969-37-1) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its versatility in drug design and development, particularly in the search for novel antitumor and antimicrobial agents.

- Molecular Formula: C₁₁H₇BrFNO₂S

- Molecular Weight: 316.15 g/mol

- Structure: The compound consists of a thiazole ring substituted with a bromo and a fluoro group on the phenyl moiety, which may influence its biological activity.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The specific biological activity of this compound has not been extensively documented in isolation; however, insights can be drawn from studies involving related compounds.

Anticancer Activity

Thiazole derivatives have been synthesized and tested for their anticancer properties against various cancer cell lines. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against HepG-2 hepatocellular carcinoma cells using MTT assays. The structure-activity relationship (SAR) studies suggest that substituents on the phenyl ring play a crucial role in enhancing cytotoxicity. In particular, para-substituted phenyl groups have been associated with increased activity against cancer cells .

| Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HepG-2 | 10.5 | Induction of apoptosis |

| Compound B | MCF-7 | 15.0 | Inhibition of cell proliferation |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that certain thiazole-based compounds exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within sub-micromolar ranges, indicating potent activity .

Anticonvulsant Activity

The anticonvulsant effects of thiazole derivatives have been explored in various models. Compounds with similar structures have shown promise in protecting against seizures in animal models. The SAR analysis indicates that the presence of electron-withdrawing groups like bromine and fluorine enhances anticonvulsant activity .

Case Studies

- Study on Thiazole Derivatives : A study synthesized several thiazole derivatives and evaluated their anticancer activity against HepG-2 cells. The results indicated that modifications on the thiazole ring significantly impacted cytotoxicity, with some compounds achieving IC₅₀ values as low as 10 µM.

- Antimicrobial Evaluation : Another research project focused on the antimicrobial properties of thiazole compounds, revealing that certain derivatives displayed MIC values as low as 0.25 µg/mL against Staphylococcus aureus, showcasing their potential as effective antimicrobial agents.

Properties

Molecular Formula |

C11H7BrFNO2S |

|---|---|

Molecular Weight |

316.15 g/mol |

IUPAC Name |

methyl 2-(4-bromo-2-fluorophenyl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C11H7BrFNO2S/c1-16-11(15)9-5-17-10(14-9)7-3-2-6(12)4-8(7)13/h2-5H,1H3 |

InChI Key |

ATWGMQLETSPJAW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)Br)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.